4-Ethylphenylglyoxal hydrate
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Description
4-Ethylphenylglyoxal hydrate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that similar compounds, such as phenylglyoxal, have been used as reagents to modify amino acids like arginine . This suggests that 4-Ethylphenylglyoxal hydrate might interact with its targets by modifying their structure or function.
Biochemical Pathways
It is known that the compound is used in proteomics research , implying that it may be involved in protein-related biochemical pathways.
Result of Action
Based on its use in proteomics research , it can be inferred that the compound may have significant effects at the molecular and cellular levels, possibly through the modification of proteins or enzymes.
Biochemical Analysis
Biochemical Properties
It is known that glyoxal, a related compound, can modify the amino acid arginine . This suggests that 4-Ethylphenylglyoxal hydrate may interact with proteins and enzymes in a similar manner.
Cellular Effects
Glyoxal, a related compound, has been shown to cause damage in human aortic endothelial cells by perturbing the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways .
Molecular Mechanism
A study on a related compound, phenylglyoxal, showed that it can undergo a three-component condensation with cyclic enamino ketones and ethyl cyanoacetate, leading to the formation of 4,5,6,7-tetrahydroindole derivatives .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. A related compound, phenylglyoxal, was found to form 2,3,4,5,6,7-hexahydroindole derivatives under mild conditions (aqueous EtOH, 60°C, 10 min). Under more severe conditions (EtOH, reflux, 1 h), the intermediates are dehydrated to form 4,5,6,7-tetrahydroindoles .
Metabolic Pathways
Metabolic pathways generally involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next .
Subcellular Localization
The subcellular localization of a protein is often tied to its function .
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDCQUPYEYQFJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656971 |
Source
|
Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171381-90-0 |
Source
|
Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.